N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several cyclic structures and functional groups, which would contribute to its overall shape and properties. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring, in particular, is likely to have a significant impact on the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Scientific Research Applications
Organocatalysis and Synthesis
The study of organocatalytic reactions involving complex molecules like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide contributes significantly to advancing synthetic methodologies. For instance, the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the formation of seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, showcases the potential of organocatalysis in creating complex, biologically relevant structures with high enantioselectivity (Li, Lin, & Du, 2019).
Anticancer Potential
The anticancer activity of related compounds, such as aminothiazole-paeonol derivatives, highlights the importance of structural analogs in medicinal chemistry. These derivatives have shown significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma, indicating the therapeutic potential of complex sulfonamide structures (Tsai et al., 2016).
Carbonic Anhydrase Inhibition
Research into [1,4]oxazepine-based primary sulfonamides has revealed their strong inhibition of therapeutically relevant human carbonic anhydrases. This underscores the utility of complex sulfonamide compounds in designing inhibitors for enzymes of medical interest, with implications for treating conditions like glaucoma and edema (Sapegin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-5-11-25-18-9-7-15(12-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLEMVHEVVWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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